N-甲酰基咯啉

描述

N-Formylloline is the organic compound with the formula O(C2H4)2NCHO. It is the formamide of morpholine (O(C2H4)2NH). A colorless compound, it is a useful high-temperature solvent akin to dimethylformamide . It has been used as a formylating agent .

Synthesis Analysis

The synthesis of loline alkaloids, which include N-Formylloline, has been a subject of extensive biological investigations . The synthesis incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination . This process converts an eight-membered cyclic carbamate into a bromopyrrolizidine .

Molecular Structure Analysis

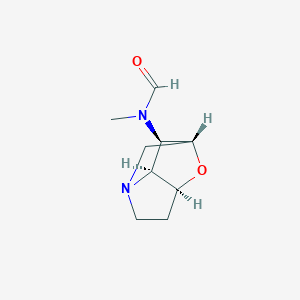

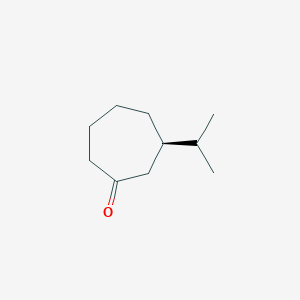

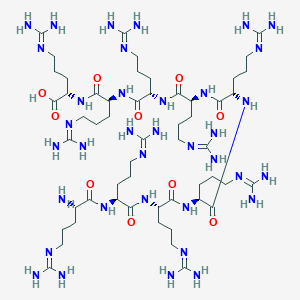

The basic chemical structure of N-Formylloline comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . Different substituents at the C-1 amine, such as methyl, formyl, and acetyl groups, yield loline species that have variable bioactivity .

Chemical Reactions Analysis

The rates of SN reactions of N-Formylloline are sensitive to the nature and composition of the solvent . Steric hindrance is particularly important in determining SN2 reaction rates .

Physical And Chemical Properties Analysis

N-Formylloline has a molecular formula of C9H14N2O2, an average mass of 182.220 Da, and a monoisotopic mass of 182.105530 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 349.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

科学研究应用

Insecticidal Properties

N-Formylloline: has been identified as an insecticidal compound with significant potential. It is almost as potent as nicotine in its activity against pests like green bugs (Schizaphis graminum Rondani) . This suggests that N-Formylloline could be developed into a natural pesticide, offering an alternative to synthetic chemicals.

Fungal-Plant Symbiosis

N-Formylloline: is produced by fungal endophytes in grasses, playing a crucial role in the symbiotic relationship between fungi and plants . This alkaloid helps protect the host plant from insect predation, which in turn provides a habitat for the fungus.

Forage Quality Prediction

Near-Infrared Spectroscopy (NIRS) has been utilized to predict forage quality by detecting and quantifying N-Formylloline in endophyte-infected grasses . This application is valuable for agriculture, as it allows for the rapid assessment of forage before it is used for livestock feeding.

Biochemical Research

The study of N-Formylloline contributes to our understanding of biochemical processes within symbiotic relationships. Research has shown that both fungal and plant enzymes are responsible for the chemical diversification of loline alkaloids, including N-Formylloline . This knowledge can be applied to bioengineering and the development of new biochemical pathways.

作用机制

Target of Action

N-Formylloline is a member of the loline alkaloids, which are bioactive natural products with several distinct biological and chemical features . The primary targets of N-Formylloline are insects, including species in the Hemiptera, Coleoptera, Hymenoptera, Lepidoptera, and Blattodea . These compounds are produced in grasses infected by endophytic fungal symbionts of the genus Epichloë .

Mode of Action

N-Formylloline interacts with its insect targets by acting as an insecticidal and insect-deterrent compound

Biochemical Pathways

The biosynthesis of N-Formylloline involves several biochemical pathways. It is synthesized by the endophyte Neotyphodium uncinatum in some chemically defined growth media . The lolN and lolM genes are required in the steps from N-acetylnorloline to other lolines . Knockout of the lolP gene in N. uncinatum resulted in elevated levels of N-methylloline, and mutants lacked N-formylloline . Further, complementation of mutants with functional lolP restored N-formylloline production .

Pharmacokinetics

It is known that n-formylloline is a biosynthetic derivative and is the most abundant loline alkaloid . It has been found in the urine of horses, which suggests that it can be metabolized and excreted .

Result of Action

The result of N-Formylloline’s action is increased resistance of endophyte-infected grasses to insect herbivores . This suggests that N-Formylloline has a protective role in the plants where it is produced, helping them resist insect damage.

Action Environment

The action of N-Formylloline is influenced by environmental factors. It is produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . These endophytes and the loline alkaloids they produce may also protect the infected plants from environmental stresses such as drought and spatial competition .

安全和危害

未来方向

The compounds responsible for the antifungal bioactivity of Epichloë endophytes, which produce N-Formylloline, remain unknown and require further investigation . Additionally, the use of Near-Infrared Spectroscopy (NIRS) and chemometrics allows the quantification of loline alkaloids and mycelial biomass in a heterogeneous set of endophyte-infected meadow fescue samples .

属性

IUPAC Name |

N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-10(5-12)8-7-4-11-3-2-6(13-7)9(8)11/h5-9H,2-4H2,1H3/t6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLKXYXFUCTURZ-UYXSQOIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1C2CN3C1C(O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C=O)[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formylloline | |

CAS RN |

38964-33-9 | |

| Record name | N-Formylloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary ecological role of N-Formylloline?

A1: N-Formylloline acts as a potent insect deterrent and insecticide, protecting host grasses from a wide range of herbivorous insects. [, , , ] This protection enhances the fitness of the host grass, allowing it to thrive in environments with high insect pressure. []

Q2: Which insect species are particularly susceptible to N-Formylloline?

A2: Research indicates that N-Formylloline exhibits significant toxicity against various Hemipteran insects, including aphids like Rhopalosiphum padi [], planthoppers and leafhoppers from the Clypeorrhynchan family [], and the rice leaf bug, Trigonotylus caelestialium []. Studies have also shown detrimental effects on the survival of the sorghum plant bug, Stenotus rubrovittatus. []

Q3: How does the concentration of N-Formylloline in grasses impact insect resistance?

A3: A positive correlation exists between in planta N-Formylloline concentration and the level of insect resistance. Higher concentrations generally lead to greater adverse effects on insect survival, development, and feeding behavior. [, ]

Q4: Are there any known instances of insect resistance to N-Formylloline?

A4: While N-Formylloline displays broad-spectrum insecticidal activity, further research is needed to comprehensively assess potential resistance mechanisms in various insect species.

Q5: Does N-Formylloline affect mammals?

A5: Unlike some other alkaloids produced by Epichloë and Neotyphodium endophytes, N-Formylloline is not known to be toxic to mammals. [, ] This characteristic makes N-Formylloline-producing endophyte-grass associations a potentially valuable tool for sustainable agriculture.

Q6: What is the chemical structure of N-Formylloline?

A6: N-Formylloline belongs to the loline alkaloid family. It is a saturated 1-aminopyrrolizidine with a formyl group substituted on the 1-amino group and an oxygen bridge linking carbon atoms C-2 and C-7. []

Q7: How is the structure of N-Formylloline elucidated?

A7: Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for structural characterization. These methods provide information on the compound's molecular weight, chemical shifts of carbon, hydrogen, and nitrogen atoms, and fragmentation patterns, contributing to the understanding of its structure. [, ]

Q8: What are the biosynthetic precursors of N-Formylloline?

A8: Isotopic labeling studies using stable isotopes like 13C, 2H (deuterium), and 15N, in conjunction with NMR and GC-MS analysis, have identified L-proline and L-homoserine as the primary precursors of N-Formylloline in fungal cultures. [, ] The A-ring of the pyrrolizidine structure originates from L-homoserine, while the B-ring is derived from L-proline. [, ]

Q9: What is unique about the biosynthetic pathway of N-Formylloline?

A9: The incorporation of L-homoserine into the N-Formylloline structure is particularly intriguing. Evidence suggests a novel biochemical pathway involving a unique N-C bond-forming γ-substitution reaction, distinct from typical pathways utilizing aspartyl semialdehyde or S-adenosylmethionine. []

Q10: How do the structural features of N-Formylloline contribute to its biological activity?

A10: Further research is necessary to elucidate the precise relationship between the structure of N-Formylloline and its insecticidal activity. Understanding the structure-activity relationship could guide the development of novel insect control agents based on the loline alkaloid scaffold.

Q11: What analytical techniques are commonly employed for the detection and quantification of N-Formylloline in plant material?

A11: Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for analyzing N-Formylloline and other loline alkaloids. [, , , , ] These methods offer high sensitivity and selectivity for quantifying these compounds in complex plant matrices.

Q12: Are there any alternative methods for analyzing N-Formylloline?

A12: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as a powerful technique for analyzing loline alkaloids, including N-Formylloline. [] This method offers advantages in terms of speed, sensitivity, and reduced sample preparation compared to traditional GC-based methods.

Q13: How is the accuracy and reliability of N-Formylloline analysis ensured?

A13: Rigorous analytical method validation is crucial to ensure the accuracy, precision, and specificity of N-Formylloline quantification. This involves establishing standard operating procedures, using appropriate internal standards, and determining method detection limits. []

Q14: What factors can influence the concentration of N-Formylloline in grasses?

A14: N-Formylloline levels can vary significantly depending on several factors, including the specific endophyte strain, host grass genotype, environmental conditions, and plant tissue type. [, , ] For instance, N-Formylloline tends to accumulate in higher concentrations in immature inflorescences of mature plants. []

Q15: What are the implications of variable N-Formylloline concentrations for agricultural applications?

A15: Understanding the factors influencing N-Formylloline production is essential for developing and deploying endophyte-enhanced grass cultivars with reliable and effective insect resistance. Breeding programs can focus on selecting for endophyte-grass combinations that consistently produce high levels of N-Formylloline under diverse environmental conditions.

Q16: What are the potential applications of N-Formylloline in sustainable agriculture?

A16: The insecticidal properties of N-Formylloline make it a promising candidate for developing biopesticides or for breeding endophyte-enhanced grass cultivars with enhanced resistance to key agricultural pests. [, ] This approach could contribute to reducing reliance on synthetic pesticides, which can have negative environmental and health impacts.

Q17: What are the research priorities for advancing our understanding of N-Formylloline?

A17: Future research should focus on elucidating the precise molecular mechanisms of N-Formylloline's insecticidal activity, exploring its potential applications in pest management, and further investigating the ecological interactions within the endophyte-grass-insect system. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)